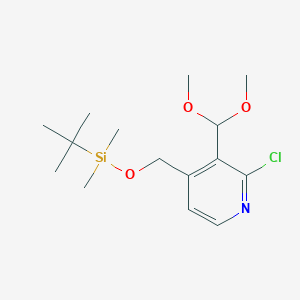

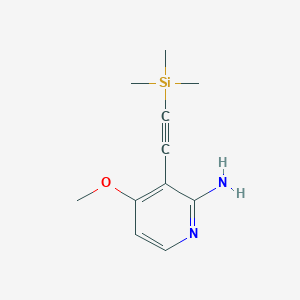

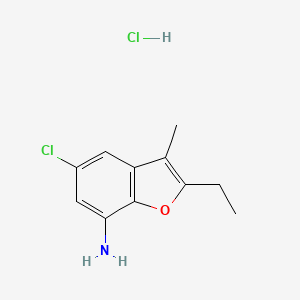

![molecular formula C12H9FN4 B1440551 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 1283108-83-7](/img/structure/B1440551.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Overview

Description

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” is a chemical compound with the molecular formula C12H9FN4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” can be represented by the InChI code: 1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) . The molecular weight of the compound is 228.23 .Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

1. Pharmaceutical Chemistry: Sedative and Anxiolytic Applications

This compound is structurally related to imidazo[1,2-a]pyridines, which are known for their sedative properties, as seen in drugs like Zolpidem . The fluorophenyl group may enhance the compound’s ability to bind to GABA receptors, potentially offering a new avenue for developing sedatives or anxiolytics.

2. Antibacterial and Antifungal Research

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit antibacterial and antifungal activities . The presence of the 4-fluorophenyl group in this compound could be investigated for its efficacy in inhibiting bacterial and fungal growth, contributing to the development of new antimicrobial agents.

3. Cancer Research: Cyclin-Dependent Kinase Inhibition

Compounds with an imidazo[1,2-a]pyridine core have been described as cyclin-dependent kinase (CDK) inhibitors . This particular compound could be studied for its potential to inhibit CDKs, which are crucial in the regulation of cell division and are targets for cancer therapy.

4. Neurological Disorders: GABA A Receptor Modulation

The compound’s similarity to known GABA A receptor modulators suggests its potential application in neurological disorders . Research could focus on its effects on GABAergic neurotransmission and its therapeutic potential in conditions like epilepsy or anxiety.

5. Cardiovascular Research: Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been identified as calcium channel blockers . Investigating the cardiovascular effects of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine could lead to the development of new treatments for hypertension or arrhythmias.

6. Tuberculosis Treatment: Antituberculosis Properties

Recent developments have highlighted the antituberculosis properties of imidazo[1,2-a]pyridine derivatives . This compound could be explored for its potential use in tuberculosis treatment, especially given the need for new drugs to combat antibiotic resistance.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFLPSDJBVAMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)

![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)

![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)

![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)